molecular formula C12H17N5O3S B11065901 N,N-diethyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide

N,N-diethyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B11065901
M. Wt: 311.36 g/mol
InChI Key: IBNPMJUQQQOAPD-UHFFFAOYSA-N
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Description

N,N-diethyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide: is a chemical compound with the molecular formula C12H17N5O3S and a molecular weight of 311.36 g/mol It is characterized by the presence of a tetrazole ring, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Formation of the Sulfonamide Group: The sulfonamide group can be formed by reacting the corresponding sulfonyl chloride with diethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.

Industry:

    Material Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which N,N-diethyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide exerts its effects depends on its interaction with molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The tetrazole ring and sulfonamide group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    N,N-diethyl-4-methoxybenzenesulfonamide: Lacks the tetrazole ring, which may affect its biological activity and chemical reactivity.

    N,N-diethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide: Lacks the methoxy group, potentially altering its solubility and interaction with molecular targets.

    N,N-diethyl-4-methoxy-3-(1H-tetrazol-1-yl)benzamide: Replaces the sulfonamide group with an amide group, which may influence its chemical stability and reactivity.

Uniqueness: N,N-diethyl-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to the combination of the tetrazole ring, methoxy group, and sulfonamide group, which together contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H17N5O3S

Molecular Weight

311.36 g/mol

IUPAC Name

N,N-diethyl-4-methoxy-3-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C12H17N5O3S/c1-4-16(5-2)21(18,19)10-6-7-12(20-3)11(8-10)17-9-13-14-15-17/h6-9H,4-5H2,1-3H3

InChI Key

IBNPMJUQQQOAPD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N2C=NN=N2

Origin of Product

United States

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